![molecular formula C13H19NO B14398369 6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one CAS No. 89807-11-4](/img/structure/B14398369.png)
6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one is an organic compound with a unique structure that includes a butylamino group and a cyclohexa-2,4-dien-1-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one can be achieved through several methods. One common approach involves the reaction of a suitable aldehyde or ketone with butylamine under specific conditions to form the desired product. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one exerts its effects involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other cyclohexa-2,4-dien-1-one derivatives with different substituents, such as methyl or ethyl groups. These compounds share structural similarities but may have different chemical and biological properties.
Uniqueness
6-[(Butylamino)methylidene]-4-ethylcyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its butylamino group and cyclohexa-2,4-dien-1-one core make it a versatile compound for various research and industrial purposes.
Propriétés
Numéro CAS |
89807-11-4 |
|---|---|
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
2-(butyliminomethyl)-4-ethylphenol |
InChI |
InChI=1S/C13H19NO/c1-3-5-8-14-10-12-9-11(4-2)6-7-13(12)15/h6-7,9-10,15H,3-5,8H2,1-2H3 |
Clé InChI |
UWIPRQRVTWTVTE-UHFFFAOYSA-N |
SMILES canonique |
CCCCN=CC1=C(C=CC(=C1)CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


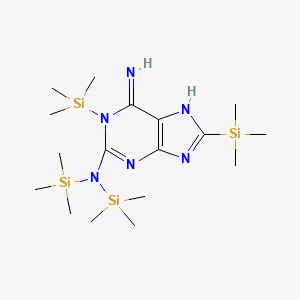
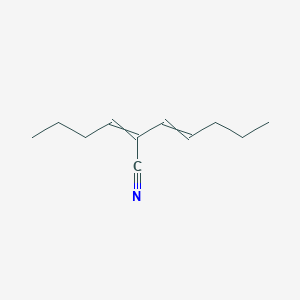
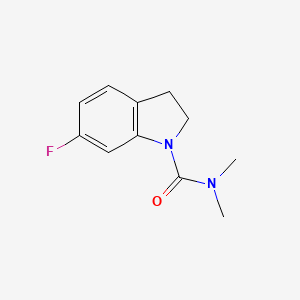
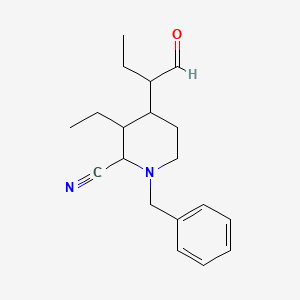
![2-{1-[(Trimethylsilyl)oxy]ethenyl}pyridine](/img/structure/B14398307.png)
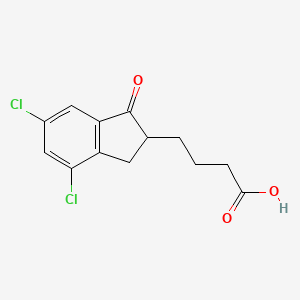
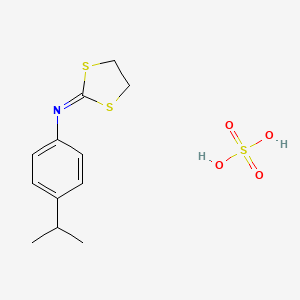
![(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid](/img/structure/B14398315.png)
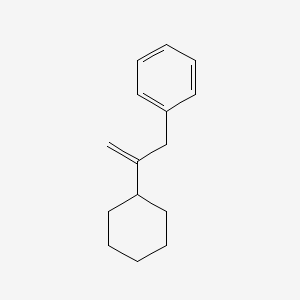
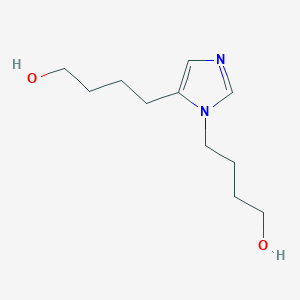
![5-(Octyloxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B14398327.png)
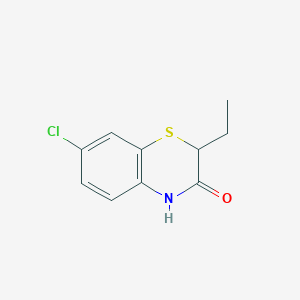
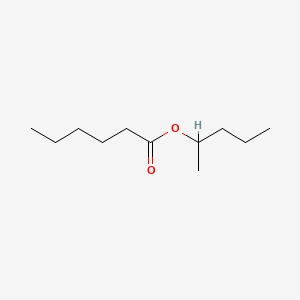
![10-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398364.png)
